molecular formula C6H6BrNZn B2464227 4-Methyl-3-pyridylzinc bromide CAS No. 1227833-81-9

4-Methyl-3-pyridylzinc bromide

Cat. No. B2464227
CAS RN: 1227833-81-9
M. Wt: 237.41
InChI Key: VFVJHMSMHQZBQF-UHFFFAOYSA-M
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Description

4-Methyl-3-pyridylzinc bromide is a chemical compound with the molecular formula C6H6BrNZn . It has a molecular weight of 237.41 . It is typically stored in a refrigerator and is shipped at room temperature . The compound is in liquid form .


Synthesis Analysis

The synthesis of 4-Methyl-3-pyridylzinc bromide involves a coupling reaction of stable 2-pyridylzinc bromides and 3-pyridylzinc bromides . The organozincs used in this study were easily prepared via the direct insertion of active zinc into the corresponding bromopyridines .


Molecular Structure Analysis

The IUPAC name for 4-Methyl-3-pyridylzinc bromide is bromo (4-methyl-3-pyridinyl)zinc . The InChI code for the compound is 1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2,4-5H,1H3;1H;/q;;+1/p-1 .


Chemical Reactions Analysis

The subsequent coupling reactions of 4-Methyl-3-pyridylzinc bromide with a variety of different electrophiles have afforded the corresponding coupling products . A slightly longer reaction time was required to complete the coupling reaction with 2-bromothiazole and 2-bromoquinoline .


Physical And Chemical Properties Analysis

4-Methyl-3-pyridylzinc bromide is a liquid . It has a molecular weight of 237.41 . The compound is typically stored in a refrigerator and is shipped at room temperature .

Scientific Research Applications

Organic Synthesis

4-Methyl-3-pyridylzinc bromide is used in organic synthesis . A practical synthetic route for the preparation of 2-pyridyl and 3-pyridyl derivatives has been accomplished by utilizing a simple coupling reaction of stable 2-pyridylzinc bromides and 3-pyridylzinc bromides .

Preparation of Heterocyclic Organozinc Compounds

This compound is used in the preparation of heterocyclic organozinc compounds . The organozincs used in this study were easily prepared via the direct insertion of active zinc into the corresponding bromopyridines .

Coupling Reactions with Electrophiles

4-Methyl-3-pyridylzinc bromide is used in coupling reactions with a variety of different electrophiles . The subsequent coupling reactions have afforded the corresponding coupling products .

Preparation of Organomanganese Compounds

Using highly active manganese, a variety of Grignard-type organomanganese reagents have been obtained . The subsequent coupling reactions of the resulting organomanganese reagents with several electrophiles have also been accomplished under mild conditions .

Synthesis of Bipyridine Derivatives

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . 4-Methyl-3-pyridylzinc bromide can be used in the synthesis of these bipyridine derivatives .

Metal-Catalyzed Cross-Coupling Reactions

This compound can be used in metal-catalyzed cross-coupling reactions . These include Suzuki, Negishi, and Stille coupling .

Safety and Hazards

The compound is hazardous for shipping . It has several hazard statements including H225, H302, H314, H335, H351 . The precautionary statements include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, P405 .

Mechanism of Action

Target of Action

Organozinc compounds like 4-methyl-3-pyridylzinc bromide are generally known to participate in various organic reactions, including negishi cross-coupling reactions . These reactions involve the transfer of an organozinc moiety to a suitable electrophile, often catalyzed by a transition metal .

Mode of Action

The mode of action of 4-Methyl-3-pyridylzinc bromide involves its role as a nucleophile in organic reactions. In a typical reaction, the organozinc moiety (4-methyl-3-pyridylzinc) attacks an electrophilic carbon, displacing a leaving group . This is similar to an SN2 mechanism, where the nucleophile and the leaving group are involved in a concerted reaction .

Biochemical Pathways

Organozinc compounds are often used in synthetic chemistry to construct complex organic molecules, potentially affecting various biochemical pathways depending on the final product .

Result of Action

The result of the action of 4-Methyl-3-pyridylzinc bromide is the formation of a new carbon-carbon bond, leading to the synthesis of complex organic molecules . The exact molecular and cellular effects would depend on the specific reaction and the other reactants involved .

Action Environment

The action of 4-Methyl-3-pyridylzinc bromide can be influenced by various environmental factors. For instance, the reaction conditions (e.g., temperature, solvent) can affect the efficiency and selectivity of the reaction . Furthermore, organozinc compounds are typically sensitive to air and moisture, requiring careful handling and storage .

properties

IUPAC Name

bromozinc(1+);4-methyl-3H-pyridin-3-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDBPWDERKMQMF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=NC=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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